
Potassium thiobenzoate
Overview
Description
Potassium thiobenzoate (C₇H₅KOS, CAS 28170-13-0) is a sulfur-containing organic salt derived from thiobenzoic acid (PhCOSH). It features a thiobenzoate anion (PhC(O)S⁻) coordinated to a potassium cation. This compound is widely used as a nucleophilic sulfur source in organometallic synthesis, catalysis, and coordination chemistry . For instance, it serves as a ligand precursor in platinum and gold complexes with applications in anticancer research . Its solubility in polar solvents (e.g., water, DMSO) and stability under basic conditions make it versatile in synthetic protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium thiobenzoate can be synthesized by the reaction of benzoyl chloride with potassium hydrosulfide. The reaction proceeds as follows:
C6H5C(O)Cl+KSH→C6H5C(O)SH+KCl
This reaction is typically carried out in an aqueous medium under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where benzoyl chloride and potassium hydrosulfide are reacted under optimized conditions to ensure high yield and purity. The reaction mixture is then subjected to filtration and purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Potassium thiobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted benzothioates.
Scientific Research Applications
Potassium thiobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium thiobenzoate involves its ability to act as a nucleophile in various chemical reactions. It can interact with electrophilic centers in molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved include interactions with carbonyl groups and other electrophilic sites in organic molecules .
Comparison with Similar Compounds
Thiobenzoate Salts
Key Differences :
- Cation Effects : Potassium and sodium salts exhibit higher solubility in polar solvents compared to the zinc analog, which is more thermally stable .
Thioesters and Acyl Thioesters
Key Differences :
- Hydrolysis Stability : Thiobenzoates and simple thioesters (e.g., S-propyl thioacetate) exhibit comparable ΔG° values (-32.2 kJ/mol), but acetyl CoA is more stable (-35.6 kJ/mol) due to enzymatic stabilization .
- Reactivity : O-Methyl thiobenzoate shows lower electrophilicity than carbonyl analogs, leading to distinct reaction pathways (e.g., preferential ester formation over thioester) .
Organometallic Thiobenzoate Complexes
Key Differences :
- Cytotoxicity : Triphenylphosphine-gold thiobenzoate complexes ([Ph₃PAu(SC(O)Ph)]) exhibit superior anticancer activity compared to cyclohexylphosphine analogs, contradicting prior trends for other ligands .
Research Findings and Data Tables
Table 1: Thermodynamic and Electrochemical Properties
Compound | ΔG° Hydrolysis (kJ/mol) | Oxidation Potential (V vs. Ag/AgCl) |
---|---|---|
This compound | -32.2 | +0.80 |
S-Propyl thioacetate | -32.2 | N/A |
Acetyl CoA | -35.6 | N/A |
Table 2: Cytotoxicity of Gold Thiobenzoate Complexes
Complex | IC₅₀ (µM) in A498 Cells | Comparison to Cisplatin |
---|---|---|
[Ph₃PAu(SC(O)Ph)] | 0.5–1.2 | 2–5x more potent |
[Cy₃PAu(SC(O)Ph)] | 2.0–5.0 | Comparable or weaker |
Biological Activity
Potassium thiobenzoate (KThB) is an organosulfur compound with notable biological activities that have garnered attention in various fields of research, particularly in medicinal chemistry and microbiology. This article explores its biological activity, synthesis, and relevant case studies.
This compound is a thiobenzoate salt formed from benzoic acid and potassium thioacetate. It serves as an intermediate in organic synthesis and has been utilized in various chemical reactions, including nucleophilic substitutions and acyl transfer reactions. The compound exhibits stability under recommended storage conditions but is incompatible with oxidizing agents .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound demonstrates significant antibacterial activity through mechanisms that may involve the disruption of microbial cell walls and interference with metabolic processes.
- Case Study 1 : A study investigating the effects of this compound on Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent against this pathogen .
- Case Study 2 : Another research focused on Escherichia coli revealed that this compound exhibited bactericidal effects at concentrations above 64 µg/mL, effectively reducing bacterial viability in vitro .
Cytotoxicity and Cancer Research
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Its ability to induce apoptosis in specific cancer cells has been documented.
- Research Findings : In vitro assays conducted on HeLa cells indicated that this compound could induce apoptosis at concentrations ranging from 50 to 200 µg/mL. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to act as a nucleophile in various biochemical reactions. Its interaction with electrophilic centers in microbial and cellular systems facilitates its antimicrobial and cytotoxic effects.
- Mechanism of Action : this compound may participate in nucleophilic displacement reactions, targeting electrophiles within bacterial cells or cancerous tissues, thus disrupting essential cellular functions .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | 32 | 50-200 | Nucleophilic attack on targets |
Sodium Thiocyanate | 64 | >200 | Oxidative stress induction |
Benzyl Thioacetate | 40 | 30-150 | Apoptosis via ROS generation |
Q & A
Basic Research Questions
Q. How can potassium thiobenzoate be synthesized and characterized in a laboratory setting?
- Methodological Answer : this compound is typically synthesized via the reaction of benzoyl chloride with potassium hydrosulfide under anhydrous conditions. Characterization involves:
- NMR spectroscopy (¹H and ¹³C) to confirm the absence of unreacted benzoyl chloride and verify the thiobenzoyl group.
- IR spectroscopy to identify the C=S stretching vibration (~1,050–1,100 cm⁻¹).
- X-ray crystallography for structural elucidation, particularly to distinguish it from potassium benzoate derivatives .
- Key Considerations : Ensure reaction conditions are oxygen-free to prevent oxidation of the thiobenzoyl group. Use inert solvents (e.g., THF or DMF) to maintain stability .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : this compound serves as a nucleophilic sulfur source in:
- Thioesterification reactions with alkyl halides to form thioesters.
- Ring-opening reactions of epoxides for synthesizing β-hydroxythioethers.
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Moisture Sensitivity Testing : Store samples in desiccators with silica gel and compare degradation rates via HPLC over 30 days.
- Light Exposure Tests : UV-Vis spectroscopy to detect photolytic decomposition products.
- Data Interpretation : Degradation products (e.g., benzoic acid) indicate hydrolysis, requiring adjustments in storage protocols .
Q. What analytical techniques are critical for distinguishing this compound from its oxygen analogue (potassium benzoate)?
- Methodological Answer : Use:
- Raman spectroscopy to differentiate C=S (~650 cm⁻¹) and C=O (~1,700 cm⁻¹) vibrations.
- Elemental Analysis to confirm sulfur content (theoretical S% = 16.2 for C₇H₅KOS).
- Mass Spectrometry (MS) to identify molecular ion peaks (m/z = 176 for [C₇H₅OS]⁻) .
Q. How can researchers mitigate hazards associated with handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods during synthesis to avoid inhalation of H₂S byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What advanced spectroscopic techniques are employed to study the reaction mechanisms involving this compound in organocatalytic processes?
- Methodological Answer :
- In-situ FTIR to track intermediate formation during catalysis.
- Electrospray Ionization Mass Spectrometry (ESI-MS) to capture transient ionic species.
- DFT Calculations (e.g., Gaussian 16) to model transition states and validate experimental data .
- Data Contradiction Analysis : Discrepancies between computational and experimental results may arise from solvent effects or incomplete basis sets; refine models using implicit solvation (e.g., SMD) .
Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?
- Methodological Answer :
- Solvent Polarity Screening : Compare reaction rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents.
- Kamlet-Taft Parameters : Quantify solvent effects on nucleophilicity using linear free-energy relationships.
- Controlled-Atmosphere Experiments : Exclude moisture/O₂ interference using Schlenk techniques .
Q. What strategies optimize this compound’s efficiency in asymmetric synthesis?
- Methodological Answer :
- Chiral Ligand Screening : Test thiourea or phosphine ligands to induce enantioselectivity.
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.
- Temperature Gradients : Lower temperatures (e.g., –78°C) often enhance stereochemical control .
Q. How do structural modifications of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the benzene ring and compare reaction rates via kinetic studies.
- Single-Crystal XRD : Correlate molecular geometry (bond angles/lengths) with catalytic activity.
- Hammett Plots : Quantify electronic effects on reactivity using σ values .
Q. What interdisciplinary approaches integrate this compound into materials science applications?
- Methodological Answer :
- Polymer Functionalization : Incorporate this compound as a chain-transfer agent in RAFT polymerization.
- Surface Modification : Use SAMs (self-assembled monolayers) on gold surfaces for sensor development.
- Stability Testing : Evaluate thermal/mechanical properties via DSC and TGA .
Properties
IUPAC Name |
potassium;thiobenzate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFCPWBGBPJDRC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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